molecular formula C22H22N2O2 B5637654 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine

1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine

Cat. No. B5637654
M. Wt: 346.4 g/mol
InChI Key: NRYMXQPPLSBFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine often involves cyclocondensation reactions and various substitutions to achieve desired selectivity and affinity towards certain receptors or chemical stability (Zhang et al., 2007). For example, the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors with a structure similar to the target compound has been achieved through strategic derivatization (Lacivita et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine is often characterized by X-ray crystallography, revealing details such as crystal systems, space groups, and stabilization forces. For instance, the crystal structure of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, reveals how the molecule's rings are coplanar, contributing to its stability through van der Waals and dipole-dipole forces (Zhang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine often aim to enhance selectivity and affinity for certain receptors. For example, modifications to the piperazine derivatives can lead to changes in 5-HT1A receptor affinity, demonstrating the impact of chemical structure on biological activity (Orjales et al., 1995).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications in drug formulation.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and affinity for various receptors or biological targets, are essential for predicting the efficacy and safety profile of potential pharmaceutical agents. Compounds with structures akin to 1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine often undergo studies to evaluate their binding affinity to specific receptors, which is critical for their potential therapeutic use (Lacivita et al., 2009).

Safety And Hazards

This involves a study of the potential risks associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


Please consult a professional chemist or a reliable database for specific information on “1-(4-methoxyphenyl)-4-(2-naphthoyl)piperazine”.


properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-21-10-8-20(9-11-21)23-12-14-24(15-13-23)22(25)19-7-6-17-4-2-3-5-18(17)16-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYMXQPPLSBFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.